molecular formula C26H38N7O17P3S2 B1241062 Thiophene-2-carbonyl-CoA

Thiophene-2-carbonyl-CoA

Cat. No. B1241062
M. Wt: 877.7 g/mol
InChI Key: APTYNAZODMUFPO-CITAKDKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiophene-2-carbonyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of thiophene-2-carboxylic acid. It derives from a thiophene-2-carboxylic acid and a coenzyme A. It is a conjugate acid of a this compound(4-).

Scientific Research Applications

Photophysical Properties for Solar Concentrators

Research by Albano et al. (2020) focused on synthesizing new organic fluorophores containing thiophene units connected via triple bonds and carbonyl groups, examining their application for luminescent solar concentrators (LSCs). The study concluded that these dyes, especially those containing CO-thiophene residues, showed promising optical properties for LSC applications, indicating the significance of thiophene-2-carbonyl-CoA derivatives in solar energy conversion (Albano et al., 2020).

Applications in Organic Photovoltaic Cells

Stylianakis et al. (2010) demonstrated the use of thiophene in the modification of single-wall carbon nanotubes for organic photovoltaic cells. The study showed that thiophene-modified nanotubes enhanced the power conversion efficiency of polymer–fullerene photovoltaic cells, highlighting the potential of this compound in the field of renewable energy and sustainable technologies (Stylianakis et al., 2010).

Enzymatic Assembly Lines

Franke and Hertweck (2016) explored the use of biomimetic thioesters, closely related to this compound, in enzymatic assembly lines. Their study emphasized the crucial role of thioesters in biosynthetic pathways, including fatty acids, esters, polyketides, and non-ribosomal peptides. This research underscores the importance of this compound derivatives in understanding complex biosynthetic pathways and enzyme mechanisms (Franke & Hertweck, 2016).

Enhancement of Semiconductor Properties

Research on thiophene-based π-conjugated organic small molecules and polymers by Turkoglu et al. (2017) discussed their use as organic semiconductors in material chemistry. The study highlighted the diverse properties of thiophene-based organic semiconductors and their potential applications in organic photovoltaics, field-effect transistors, and light-emitting diodes, demonstrating the versatility of this compound derivatives in electronic device fabrication (Turkoglu et al., 2017).

properties

Molecular Formula

C26H38N7O17P3S2

Molecular Weight

877.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] thiophene-2-carbothioate

InChI

InChI=1S/C26H38N7O17P3S2/c1-26(2,20(36)23(37)29-6-5-16(34)28-7-9-55-25(38)15-4-3-8-54-15)11-47-53(44,45)50-52(42,43)46-10-14-19(49-51(39,40)41)18(35)24(48-14)33-13-32-17-21(27)30-12-31-22(17)33/h3-4,8,12-14,18-20,24,35-36H,5-7,9-11H2,1-2H3,(H,28,34)(H,29,37)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t14-,18-,19-,20+,24-/m1/s1

InChI Key

APTYNAZODMUFPO-CITAKDKDSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=CS4)O

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CS4)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CS4)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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